2-bromo-N-[(Z)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N’-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromine atom, a thienyl group, and a trifluoromethyl group, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
The synthesis of 2-bromo-N’-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-bromobenzohydrazide with 3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene under specific reaction conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
2-bromo-N’-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-bromo-N’-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate, particularly in the development of new drugs with specific biological activities.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-bromo-N’-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-bromo-N’-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]benzohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
2-bromo-N’-[3-oxo-3-(2-furyl)-1-(trifluoromethyl)propylidene]benzohydrazide: This compound has a furyl group instead of a thienyl group.
2-bromo-N’-[3-oxo-3-(2-pyridyl)-1-(trifluoromethyl)propylidene]benzohydrazide: This compound contains a pyridyl group instead of a thienyl group.
These similar compounds share some chemical properties but differ in their specific applications and reactivity due to the variations in their functional groups.
Eigenschaften
Molekularformel |
C15H10BrF3N2O2S |
---|---|
Molekulargewicht |
419.2g/mol |
IUPAC-Name |
2-bromo-N-[(Z)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]benzamide |
InChI |
InChI=1S/C15H10BrF3N2O2S/c16-10-5-2-1-4-9(10)14(23)21-20-13(15(17,18)19)8-11(22)12-6-3-7-24-12/h1-7H,8H2,(H,21,23)/b20-13- |
InChI-Schlüssel |
HIYYGHLUTUEDMW-MOSHPQCFSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C(/CC(=O)C2=CC=CS2)\C(F)(F)F)Br |
SMILES |
C1=CC=C(C(=C1)C(=O)NN=C(CC(=O)C2=CC=CS2)C(F)(F)F)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NN=C(CC(=O)C2=CC=CS2)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.